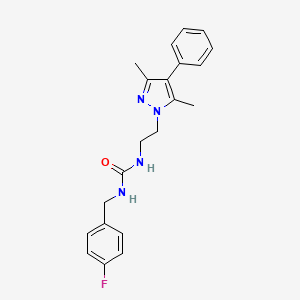
1-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with various functional groups, including a phenyl group, a dimethyl group, and a urea group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole ring, followed by various substitution reactions to add the additional functional groups. The exact synthesis pathway would depend on the specific reagents and conditions used.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrazole ring and phenyl group could contribute to the compound’s stability and reactivity.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the urea group might be reactive towards acids and bases, while the aromatic rings might undergo electrophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. The presence of polar functional groups like the urea group could influence these properties.Applications De Recherche Scientifique
Hydrogel Formation and Material Properties
A study by Lloyd & Steed (2011) explores the formation of hydrogels using a similar urea derivative, highlighting the compound's ability to form hydrogels in various acidic conditions. The physical properties of these gels, such as rheology and morphology, can be tuned by altering the anion identity in the gelator, providing a method for customizing the gel's characteristics for specific applications in material science and biotechnology (Lloyd & Steed, 2011).
Antipsychotic Potential
In pharmacology, compounds structurally related to 1-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea have been investigated for their potential antipsychotic properties. Wise et al. (1987) describe the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which exhibit an antipsychotic-like profile in behavioral tests on animals without interacting with dopamine receptors, a common mechanism for existing antipsychotic agents. This suggests potential novel pathways for antipsychotic drug development (Wise et al., 1987).
Anticancer Activity
Another research area involves the synthesis and evaluation of pyrazolo[3,4-d]pyrimidin-4-one derivatives for their anticancer activity. Abdellatif et al. (2014) synthesized a compound that, upon testing, showed promising inhibitory activity against the MCF-7 human breast adenocarcinoma cell line. Such studies open the door for the development of new anticancer agents, leveraging the structural features of pyrazole derivatives (Abdellatif et al., 2014).
Antibacterial and Antimicrobial Activities
Research by Azab et al. (2013) focuses on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, demonstrating antibacterial properties against a spectrum of bacteria. This work underscores the potential of urea derivatives in the development of new antibacterial agents, highlighting the compound's versatility in medical and pharmaceutical applications (Azab et al., 2013).
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with any chemical, appropriate safety precautions should be taken when handling it.
Orientations Futures
Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its reactivity, stability, and interactions with other compounds or biological systems.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed. If this compound is a subject of your research or study, I would recommend consulting relevant scientific literature or experts in the field.
Propriétés
IUPAC Name |
1-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O/c1-15-20(18-6-4-3-5-7-18)16(2)26(25-15)13-12-23-21(27)24-14-17-8-10-19(22)11-9-17/h3-11H,12-14H2,1-2H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGDSLLDWUNEPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)NCC2=CC=C(C=C2)F)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

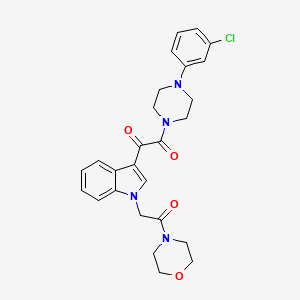
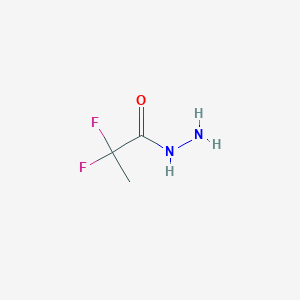
![methyl 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2761133.png)
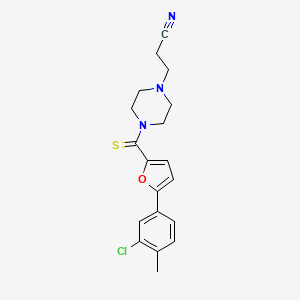
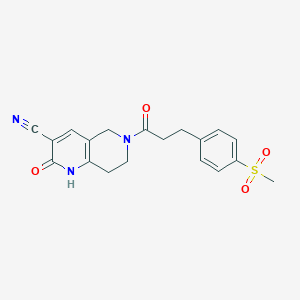
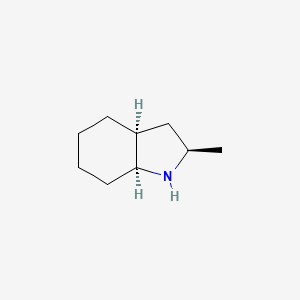
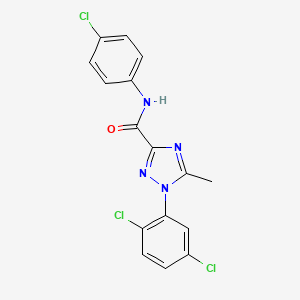
![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-methylchromen-2-one](/img/structure/B2761138.png)
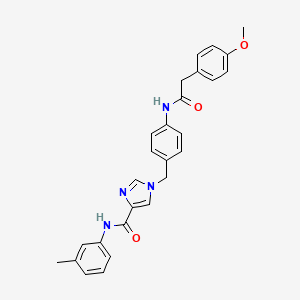
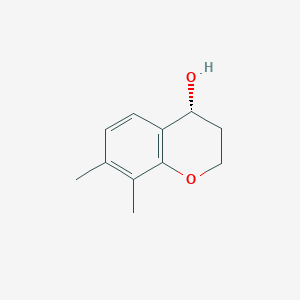

![N-(2-methoxypyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2761147.png)
![2-isopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2761148.png)
![Ethyl 3-(1-(4-bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2761149.png)